Antipyrine, 4-(9H-purin-6-ylamino)-
Description
Contextualization of Antipyrine (B355649) Derivatives in Contemporary Organic Synthesis
Antipyrine, first synthesized in the late 19th century, and its derivatives have long been a subject of intense interest in medicinal and synthetic chemistry. researchgate.nettandfonline.com These pyrazolone-based compounds are recognized for their diverse biological activities. researchgate.net In modern organic synthesis, antipyrine and its analogs, particularly 4-aminoantipyrine (B1666024), serve as versatile precursors for the construction of more complex molecules, including Schiff bases and other heterocyclic systems. researchgate.netchemrevlett.com The reactivity of the 4-amino group allows for a wide range of chemical modifications, making it a valuable building block for creating new molecular entities. researchgate.netnih.gov The ease of synthesis and the potential for creating diverse derivatives have sustained the relevance of antipyrine chemistry in contemporary research. tandfonline.comresearchgate.net
The Pervasive Role of Purine (B94841) Scaffolds in Synthetic Chemical Methodologies
Purine and its derivatives are fundamental to life, forming the basis of nucleic acids (DNA and RNA), energy carriers like ATP, and various coenzymes. nih.govacs.org This biological ubiquity has made the purine scaffold a "privileged structure" in medicinal chemistry and a focal point in synthetic methodologies. nih.gov The purine ring system, with its multiple reactive sites, offers numerous possibilities for chemical modification. nih.gov Synthetic chemists have developed a variety of methods to create purine derivatives, including N-acylation, N-amination, N-alkylation, and various cross-coupling reactions. nih.gov These methodologies are crucial for generating libraries of purine-based compounds for screening and development in areas such as anticancer research. nih.govacs.org
Overview of the Current Academic Research Landscape Pertaining to Antipyrine, 4-(9H-purin-6-ylamino)-
Academic research on Antipyrine, 4-(9H-purin-6-ylamino)- is primarily focused on its synthesis and the investigation of its potential biological activities. ontosight.ai Studies have explored its antiviral, anticancer, and anti-inflammatory properties. ontosight.ai The presence of the purine ring suggests possible interactions with viral replication processes, and antipyrine derivatives have demonstrated cytotoxic effects on some cancer cell lines. ontosight.ai Research in this area often involves the synthesis of the compound followed by in vitro screening to assess its biological potential.
Fundamental Principles Guiding Research on Multi-Heterocyclic Chemical Entities
Research on multi-heterocyclic compounds is guided by several fundamental principles. A key aspect is understanding the structure-activity relationship (SAR), which seeks to correlate specific structural features with biological activity. acs.org The design of these molecules often involves computational studies, such as molecular docking, to predict how they might interact with biological targets. tandfonline.com Synthetic accessibility and efficiency are also crucial considerations, with a focus on developing robust and scalable synthetic routes. digitellinc.com Furthermore, the study of multi-heterocyclic compounds encompasses a deep understanding of their physicochemical properties, which influence their behavior in biological systems. mdpi.comrsc.org The overarching goal is to create novel molecules with tailored properties for specific applications, ranging from therapeutics to materials science. rsc.orgopenaccessjournals.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
52972-57-3 |
|---|---|
Molecular Formula |
C16H15N7O |
Molecular Weight |
321.34 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(7H-purin-6-ylamino)pyrazol-3-one |
InChI |
InChI=1S/C16H15N7O/c1-10-12(21-15-13-14(18-8-17-13)19-9-20-15)16(24)23(22(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,17,18,19,20,21) |
InChI Key |
WIABVEKXPPUCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Antipyrine, 4 9h Purin 6 Ylamino
Retrosynthetic Analysis and Strategic Disconnection Approaches for Antipyrine (B355649), 4-(9H-purin-6-ylamino)-
A retrosynthetic analysis of the target molecule, Antipyrine, 4-(9H-purin-6-ylamino)-, reveals two primary disconnection points around the central amino linkage. The most logical and convergent approach involves the disconnection of the C-N bond between the C4 position of the antipyrine ring and the amino group, and the N-C bond between the amino group and the C6 position of the purine (B94841) ring. This leads to two key synthons: a 4-aminoantipyrine (B1666024) cation and a 6-aminopurine anion, or their corresponding synthetic equivalents.
An alternative, though less common, disconnection could involve the formation of the pyrazolone (B3327878) ring onto a pre-functionalized purine derivative. However, the former approach is more prevalent due to the commercial availability and well-established chemistry of both 4-aminoantipyrine and 6-chloropurine (B14466).
Classical and Established Synthetic Routes to Antipyrine, 4-(9H-purin-6-ylamino)-
The classical synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- and its analogues relies on well-established reactions in heterocyclic chemistry. These methods primarily involve the formation of the key C-N bond between the antipyrine and purine moieties.
Amination and Coupling Reactions Involving Purine Nucleophiles
The most direct and widely employed method for the synthesis of 6-substituted purines is the nucleophilic aromatic substitution (SNAr) of 6-halopurines. researchgate.netresearchgate.net In the context of synthesizing the target molecule, this involves the reaction of 4-aminoantipyrine with 6-chloropurine. The lone pair of the amino group on 4-aminoantipyrine acts as the nucleophile, attacking the electron-deficient C6 position of the purine ring and displacing the chloride leaving group.
This reaction is typically carried out in a suitable solvent such as ethanol (B145695), n-butanol, or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. google.com The choice of base can be crucial, with common options including triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Microwave irradiation has also been shown to accelerate this type of amination reaction. google.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |
| 4-Aminoantipyrine | 6-Chloropurine | Base (e.g., TEA, DIPEA), Solvent (e.g., Ethanol, DMF), Heat or Microwave | Antipyrine, 4-(9H-purin-6-ylamino)- | researchgate.netgoogle.com |
Condensation and Cyclization Strategies for Pyrazolone Ring Formation
More recent methods for the synthesis of 4-aminoantipyrine derivatives involve multi-component reactions, such as the Betti reaction, which allows for the one-pot synthesis of complex derivatives from 4-aminoantipyrine, an aldehyde, and a nucleophile. nih.gov
Multi-Step Linear and Convergent Synthetic Pathways
The synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- can be approached through either a linear or a convergent pathway.
Modern and Advanced Synthetic Strategies for Antipyrine, 4-(9H-purin-6-ylamino)- and its Structural Analogs
In addition to classical methods, modern organic synthesis offers more sophisticated and efficient strategies for the construction of complex molecules like Antipyrine, 4-(9H-purin-6-ylamino)-.
Catalytic Approaches (e.g., Transition Metal-Catalyzed Cross-Couplings) in Synthesis
Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful tool for the arylation of amines and could be applied to the synthesis of the target molecule.
In this approach, 4-aminoantipyrine would be coupled with 6-chloropurine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. This method often proceeds under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions. The choice of ligand is critical for the success of the reaction, as it influences the reactivity and stability of the catalytic species.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference(s) |
| 4-Aminoantipyrine | 6-Chloropurine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Antipyrine, 4-(9H-purin-6-ylamino)- |
This catalytic approach offers a promising alternative for the synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- and its structural analogs, potentially leading to improved yields and broader substrate scope.
Principles of Green Chemistry and Sustainable Synthesis Applied to Antipyrine, 4-(9H-purin-6-ylamino)- Production
The production of specialized chemical compounds like Antipyrine, 4-(9H-purin-6-ylamino)- is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles focus on using safer solvents, reducing waste, improving energy efficiency, and utilizing renewable feedstocks. For the synthesis of this target molecule, which is conceptually formed by coupling a 4-aminoantipyrine moiety with a purine scaffold, several green chemistry approaches can be applied based on methodologies developed for its precursors and analogous structures.
A key strategy is the adoption of solvent-free reaction conditions. Research on the synthesis of Schiff base derivatives of 4-aminoantipyrine, a key precursor, has demonstrated that condensation reactions can be carried out efficiently at room temperature without any solvent, leading to high yields and simplified product work-up. researchgate.netchemrevlett.com For instance, the condensation of 4-aminoantipyrine with various aldehydes can be achieved by simple mixing, sometimes with a catalytic amount of a benign substance like dimethyl ethanol amine (DMEA), followed by separation of the product by adding water. chemrevlett.com This approach eliminates the need for volatile and often toxic organic solvents.
Another green principle is the use of water as a reaction medium. Water is a safe, non-flammable, and environmentally benign solvent. The synthesis of N-substituted purines, a class of compounds to which the target molecule belongs, has been successfully performed in aqueous media, often with the aid of microwave irradiation to accelerate the reaction. This method not only avoids hazardous organic solvents but can also lead to high yields and easy product isolation.
Mechanochemistry, or grinding-assisted synthesis, represents another solvent-free green technique. This method involves the use of mechanical force to induce chemical reactions. It has been applied to the synthesis of various heterocyclic compounds and could be adapted for the production of Antipyrine, 4-(9H-purin-6-ylamino)-, potentially reducing reaction times and eliminating the need for bulk solvents. researchgate.net
The use of biocatalysts, such as enzymes, also aligns with green chemistry principles. Enzymatic synthesis offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation. mdpi.com While a direct enzymatic synthesis for the target compound is not established, enzymes like purine nucleoside phosphorylases are used for the synthesis of related purine derivatives, suggesting a potential future avenue for a more sustainable production process. mdpi.comunimi.it
The table below summarizes green chemistry approaches applicable to the synthesis of precursors and analogs of Antipyrine, 4-(9H-purin-6-ylamino)-.
| Green Chemistry Principle | Application in Synthesis | Example / Reference |
| Solvent-Free Synthesis | Condensation of 4-aminoantipyrine with aldehydes to form Schiff bases. | Mixing equimolar amounts of reactants at room temperature, sometimes with a catalyst. researchgate.netchemrevlett.com |
| Use of Safer Solvents | Using water as a reaction medium for the amination of purine derivatives. | Microwave-assisted amination of 6-chloropurine derivatives in water. |
| Energy Efficiency | Use of organocatalysts at room temperature. | Dimethyl ethanol amine (DMEA) catalyzed synthesis of 4-aminoantipyrine Schiff bases. chemrevlett.com |
| Catalysis | Use of reusable or benign catalysts. | Lipase-catalyzed acylation for amide synthesis. acs.org |
| Mechanochemistry | Grinding reactants together to initiate a reaction without solvents. | Mechanochemical Minisci reaction for alkylation of pyrimidines. acs.orgnih.gov |
Flow Chemistry Applications and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow processing, is a modern synthetic paradigm that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and easier scalability. amt.uk These benefits are particularly relevant for the synthesis of pharmaceutical intermediates and active ingredients like Antipyrine, 4-(9H-purin-6-ylamino)-.
The synthesis of the target molecule would likely involve a nucleophilic aromatic substitution (SNAr) reaction between 4-aminoantipyrine and a 6-substituted purine, such as 6-chloropurine. SNAr reactions are well-suited for flow chemistry setups. vapourtec.com In a continuous flow system, solutions of the reactants are pumped through a heated and pressurized tube or microreactor. The precise control over reaction parameters like temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and purer products compared to batch methods. mdpi.com The small reactor volume enhances heat and mass transfer, which is crucial for controlling exothermic reactions and improving reaction kinetics. amt.uk
Key advantages of applying flow chemistry to the synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- include:
Enhanced Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with handling potentially hazardous reagents or exothermic reactions.
Process Intensification: Flow reactors can operate at temperatures and pressures above the boiling point of the solvent, drastically accelerating reaction rates and reducing reaction times from hours to minutes. researchgate.net
Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. amt.uk
Automation and Integration: Flow systems can be integrated with in-line purification and analysis techniques, allowing for a "telescoped" reaction sequence where multiple synthetic steps are performed consecutively without isolating intermediates. mdpi.com This streamlines the manufacturing process significantly.
While a specific flow synthesis for Antipyrine, 4-(9H-purin-6-ylamino)- has not been detailed in the literature, the successful application of flow chemistry to the synthesis of other substituted purines and related heterocyclic compounds demonstrates its feasibility. unimi.itresearchgate.net For example, enzymatic transglycosylation to produce 6-substituted purine ribonucleosides has been successfully performed in an immobilized enzyme reactor (IMER) coupled to an HPLC system, demonstrating a continuous synthesis and purification process. unimi.it
Microwave-Assisted and Sonochemical Synthesis Protocols
Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) offer powerful tools for accelerating chemical reactions, often leading to higher yields and cleaner product profiles. These techniques are increasingly applied in the synthesis of heterocyclic compounds, including purine and antipyrine derivatives.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, internal heating can dramatically reduce reaction times from hours to minutes and improve yields. The synthesis of N-substituted purines is particularly amenable to microwave irradiation. For instance, the crucial coupling reaction between a 6-chloropurine derivative and an amine can be significantly accelerated. Reports on the synthesis of 8-arylmethyl-9H-purin-6-amines show that microwave irradiation at high temperatures (e.g., 220°C) can achieve the desired product in a single step in just 15 minutes. nih.gov Similarly, the synthesis of various purine derivatives has been achieved under microwave conditions, highlighting the broad applicability of this technique. rsc.org
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. zenodo.org Ultrasound has been successfully used in the synthesis of various heterocyclic compounds. zenodo.orgmdpi.com Recent studies have shown that ultrasound irradiation can activate purine metabolism in cell cultures, suggesting its potential to influence reactions involving the purine scaffold. nih.gov Furthermore, ultrasound has been employed for the one-pot, three-component synthesis of 4-aminoantipyrine derivatives, achieving good yields in very short reaction times (1-5 minutes) at room temperature. uobaghdad.edu.iq The application of ultrasound has also been shown to improve the efficiency of solid-phase synthesis of complex oligomers like Peptide Nucleic Acids (PNA), which contain purine bases. nih.gov
The table below provides example conditions for these advanced synthesis techniques as applied to related structures.
| Technique | Precursors/Reaction Type | Conditions | Outcome | Reference |
| Microwave-Assisted | Aryl acetic acid + Amino pyrimidine (B1678525) | 220°C, 15 min, Pyridine | One-pot synthesis of 8-arylmethyl-9H-purin-6-amines | nih.gov |
| Microwave-Assisted | 2-Naphthol + Aldehyde + 4-Aminoantipyrine | 70-90°C, 40-60 min | Betti-type reaction to form aminonaphthol derivatives | nih.gov |
| Sonochemical (Ultrasound) | Aldehyde + 2-Naphthol + 4-Aminoantipyrine | Room Temp, 1-5 min, Ethanol, Zirconyl chloride catalyst | Three-component synthesis of 4-aminoantipyrine derivatives (90-95% yield) | uobaghdad.edu.iq |
| Sonochemical (Ultrasound) | PNA Monomers on Solid Support | Ultrasonic Bath | Improved purity and yield in Peptide Nucleic Acid synthesis | nih.gov |
Directed Chemical Derivatization of Antipyrine, 4-(9H-purin-6-ylamino)-
Once synthesized, Antipyrine, 4-(9H-purin-6-ylamino)- offers multiple sites for directed chemical derivatization, allowing for the fine-tuning of its properties and the creation of new molecular entities. These modifications can be targeted to either the purine moiety or the antipyrine core.
Site-Selective Modifications and Substitutions on the Purine Moiety
The purine ring system is a versatile scaffold for chemical modification. nih.govnih.gov While the C6 position is occupied by the amino-antipyrine group, other positions on the purine ring, such as C2, C8, N7, and N9, are available for further functionalization.
C2 and C8 Positions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for introducing carbon-based substituents at the C2 and C8 positions of the purine ring. researchgate.netacs.org Starting with a halogenated precursor (e.g., a 2-chloro- or 8-bromo-purine derivative) before or after coupling with 4-aminoantipyrine, a wide variety of aryl, alkyl, and alkynyl groups can be installed. This strategy allows for extensive exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the molecule. nih.gov
N9 and N7 Positions: Alkylation of the purine ring at the nitrogen atoms is a common modification. Regioselectivity between the N9 and N7 positions can be a challenge but can often be controlled by the choice of alkylating agent, base, and solvent. For instance, direct N7 regioselective tert-alkylation of 6-substituted purines has been achieved using a silylation method followed by reaction with a tert-alkyl halide and a Lewis acid catalyst. nih.gov Such modifications can significantly impact the molecule's biological activity and physical properties.
The table below outlines potential site-selective modifications on the purine ring.
| Position | Reaction Type | Reagents / Conditions | Potential Substituents |
| C8 | Stille Coupling | Organostannane, Pd catalyst | Aryl, furyl, vinyl groups |
| C2, C8 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl groups |
| N9 / N7 | Alkylation | Alkyl halide, Base (e.g., K2CO3) | Alkyl, benzyl (B1604629) groups |
| N7 | Regioselective Alkylation | N-trimethylsilylation, tert-alkyl halide, SnCl4 | tert-Alkyl groups |
Chemical Transformations and Functionalization of the Antipyrine Core
The antipyrine core also presents opportunities for chemical modification, although these are less explored on the final coupled product and more commonly performed on the 4-aminoantipyrine precursor. ontosight.ai The reactivity of the final conjugate would need to be considered, as the purine moiety is sensitive to certain reaction conditions.
Reactions Involving the Amino Linker: While the secondary amine linking the two moieties is less reactive than the primary amine of 4-aminoantipyrine, it could potentially undergo further reactions like alkylation under specific conditions. However, such reactions might compete with N-alkylation on the purine ring.
Modifications on the Phenyl Ring: The phenyl group attached to the pyrazolone nitrogen of the antipyrine core is a potential site for electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions would introduce functional groups that could serve as handles for further derivatization. The conditions would need to be carefully selected to avoid degradation of the purine ring.
Modifications on the Methyl Groups: The two methyl groups on the pyrazolone ring (at N1 and C5) are generally unreactive. However, radical halogenation could potentially introduce functionality, though this would likely be unselective and difficult to control.
A more practical approach for derivatizing the antipyrine core involves using a modified 4-aminoantipyrine precursor in the initial synthesis. For example, starting with a 4-aminoantipyrine derivative that already contains an additional functional group on its phenyl ring would directly lead to a functionalized final product.
Linker Chemistry and Scaffold Expansion for Oligomeric and Polymeric Structures
The Antipyrine, 4-(9H-purin-6-ylamino)- scaffold can be used as a monomeric unit for the construction of larger oligomeric and polymeric structures. This requires the introduction of reactive functional groups, or "linkers," that can participate in polymerization or conjugation reactions. symeres.com
Strategies for Scaffold Expansion:
Solid-Phase Synthesis: One approach is to anchor the purine or antipyrine moiety to a solid support (polymer resin). acs.orgnih.gov For example, a purine derivative with a suitable functional handle could be attached to the resin, followed by sequential addition of other building blocks to construct an oligomer. This method is widely used for synthesizing peptides and oligonucleotides and allows for the creation of defined sequences. Microwave or ultrasound assistance can be used to improve the efficiency of coupling steps in solid-phase synthesis. nih.govacs.org
Bifunctional Linkers: Introducing a bifunctional linker to the core molecule can enable the creation of dimers or larger conjugates. For instance, a linker with two reactive ends, such as 1,2-dibromoethane, could be used to connect two molecules of Antipyrine, 4-(9H-purin-6-ylamino)-, likely through the N9 position of the purine ring, to form a bis-purine scaffold. nih.gov
Click Chemistry: The introduction of an azide (B81097) or alkyne group onto either the purine or antipyrine scaffold allows for highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is a powerful method for linking the monomer to other molecules, polymers, or surfaces. For example, a propargyl group could be installed at the N9 position of the purine, which can then react with an azide-functionalized molecule to form a stable triazole linkage. nih.gov
Polymer Conjugation: The molecule could be conjugated to a pre-formed polymer backbone. This is a common strategy in drug delivery to improve the solubility and pharmacokinetic properties of a drug. This would involve functionalizing the monomer with a group (e.g., a carboxylic acid or amine) that can react with complementary groups on a polymer like polyethylene (B3416737) glycol (PEG).
These strategies transform the core molecule into a versatile building block for creating complex macromolecular architectures with potentially novel properties and applications. nih.gov
Chiral Resolution and Asymmetric Synthesis of Enantiopure Antipyrine, 4-(9H-purin-6-ylamino)- Analogs
The development of enantiopure compounds is a cornerstone of modern medicinal chemistry, as the physiological activity of a chiral molecule can be highly dependent on its stereochemistry. nih.gov For complex molecules like analogs of Antipyrine, 4-(9H-purin-6-ylamino)-, which may possess chiral centers, obtaining single enantiomers is crucial. This can be achieved through two primary strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis. wikipedia.org
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org While specific resolution protocols for "Antipyrine, 4-(9H-purin-6-ylamino)-" are not prominently documented, established methods can be applied to its chiral analogs.
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemate with a single enantiomer of a chiral resolving agent. wikipedia.org For an analog containing a basic amine function, such as the purine or antipyrine nitrogen atoms, a chiral acid like tartaric acid or its derivatives can be used to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for enantioseparation. nih.govmdpi.com The choice of CSP is critical; polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including those with aromatic and heterocyclic systems. mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov
Table 1: Overview of Chiral Resolution Techniques Applicable to Chiral Analogs
| Technique | Principle | Common Agents/Phases | Advantages | Considerations |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Tartaric acid, Camphorsulfonic acid, Brucine. wikipedia.org | Scalable, cost-effective for large quantities. | Success is unpredictable; requires suitable resolving agent and crystallization conditions. wikipedia.org |
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Polysaccharide-based (Cellulose/Amylose), Pirkle-type, Protein-based CSPs. mdpi.com | High efficiency, applicable to small quantities, analytical and preparative scales. | Higher cost of columns and solvents; requires method development. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a CSP. nih.gov | Similar to HPLC (e.g., polysaccharide-based CSPs). | Faster separations, lower solvent consumption compared to HPLC. | Requires specialized equipment. |
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% loss inherent in resolution. wikipedia.org
Catalytic Asymmetric Synthesis: This highly efficient approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the key C-N bond formation between the antipyrine and purine moieties could potentially be achieved using a transition-metal catalyst combined with a chiral ligand. Dirhodium(II) tetracarboxylate catalysts, for example, have been shown to be effective in highly enantioselective C-H functionalization reactions to form new C-C or C-N bonds. acs.org
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials. A synthesis could be designed to incorporate a chiral building block, for example, a chiral amine, into either the antipyrine or purine precursor before the final coupling step.
The successful application of these methods would enable the synthesis of specific enantiomers of chiral analogs, facilitating detailed studies into their structure-activity relationships. nih.gov
Total Synthesis Strategies for Complex Antipyrine-Purine Hybrid Structures
The total synthesis of "Antipyrine, 4-(9H-purin-6-ylamino)-" and related complex hybrid structures hinges on the efficient construction and coupling of the two core heterocyclic systems: antipyrine and purine. nih.govnih.gov The predominant strategy is a convergent synthesis, where the two main fragments are prepared separately and then joined in a late-stage key reaction.
Precursor Synthesis
4-Aminoantipyrine Synthesis: A standard industrial method to produce the 4-aminoantipyrine precursor involves a two-step process. First, antipyrine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid), to form 4-nitrosoantipyrine. google.com Subsequent reduction of the nitroso group, for example using ammonium (B1175870) hydrogen sulfite, yields the desired 4-aminoantipyrine. google.com The yield for this conversion can be high, with some processes reporting up to 96%. google.com
6-Halopurine Synthesis: The purine component is typically derived from a 6-halopurine, with 6-chloropurine being a common and versatile starting material. 6-Chloropurine provides a reactive electrophilic center at the C6 position, which is susceptible to nucleophilic attack by amines. nih.gov
Coupling Reaction and Derivatization
The key bond-forming step in synthesizing the target molecule is the nucleophilic aromatic substitution (SNAr) reaction between 4-aminoantipyrine and 6-chloropurine. In this reaction, the exocyclic amino group of 4-aminoantipyrine acts as the nucleophile, displacing the chloride at the C6 position of the purine ring.
This reaction is typically performed by heating the two precursors in a suitable polar solvent, such as ethanol, isopropanol, or n-butanol, often in the presence of a base to neutralize the HCl generated during the reaction. researchgate.net More advanced synthetic approaches, such as microwave-assisted synthesis or the use of metal catalysts, can also be employed to improve reaction times and yields. nih.gov This modular approach allows for the synthesis of a wide array of derivatives by simply varying the substituents on either the antipyrine or purine precursors. nih.govajol.info For example, using substituted 4-aminoantipyrine or various N6-substituted adenines allows for the creation of a library of hybrid compounds. nih.govnih.gov
Table 2: Representative Conditions for Synthesis of Antipyrine-Heterocycle Hybrids
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Conditions | Product Type | Ref |
| 4-Chloroacetylantipyrine | 3-Arylazo-4-mercapto-4-phenylamino-buten-2-ones | Sodium ethoxide | Ethanol | Reflux | Antipyrinyl thienyl ketones | ajol.info |
| 4-Aminoantipyrine | Aromatic Aldehyde, 8-Hydroxyquinoline | Fluorite | Ethanol | Room Temperature | Betti-type derivatives | nih.gov |
| 4-Chloroacetylantipyrine | 4-Hydroxybenzaldehyde | Potassium carbonate | DMSO | Stirring | Antipyrine-benzaldehyde ether | ajol.info |
| Antipyrine | Chloroacetyl chloride | None | Heating | 95-98 °C | 4-Chloroacetylantipyrine | ajol.info |
| 6-chloro-9H-purine | 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Acid catalyst | n-Butanol | Reflux | 4-(9H-purin-6-ylamino)antipyrine |
This synthetic framework provides a robust platform for generating diverse antipyrine-purine hybrids, enabling systematic exploration of their chemical and biological properties. nih.govnih.gov
Advanced Structural Characterization and Conformational Analysis of Antipyrine, 4 9h Purin 6 Ylamino
Single-Crystal X-ray Diffraction Studies for Atomic-Level Structural Elucidation
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
The crystal packing of a molecule is governed by a variety of non-covalent intermolecular interactions. rsc.org For Antipyrine (B355649), 4-(9H-purin-6-ylamino)-, the presence of multiple hydrogen bond donors (the N-H groups of the purine (B94841) and the amino linker) and acceptors (the nitrogen atoms of the purine and the carbonyl oxygen of the antipyrine moiety) suggests that hydrogen bonding would play a dominant role in its crystal lattice.
Furthermore, the aromatic nature of both the purine and the phenyl group on the antipyrine ring indicates a high likelihood of π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a parallel or offset fashion. Studies on related 4-aminoantipyrine (B1666024) derivatives have shown the significance of such interactions in stabilizing the crystal structure. nih.gov
While there is no specific data for Antipyrine, 4-(9H-purin-6-ylamino)-, a hypothetical analysis would involve identifying these interactions and quantifying their geometric parameters.
Table 1: Potential Intermolecular Interactions in Crystalline Antipyrine, 4-(9H-purin-6-ylamino)- (Hypothetical)
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Significance in Crystal Packing |
| Hydrogen Bonding | N-H (Purine) | N (Purine), C=O (Antipyrine) | Primary driving force for molecular assembly |
| Hydrogen Bonding | N-H (Amino Linker) | N (Purine), C=O (Antipyrine) | Contributes to the formation of a robust 3D network |
| π-π Stacking | Phenyl Ring (Antipyrine) | Purine Ring | Stabilizes the crystal structure through delocalized electron interactions |
| π-π Stacking | Purine Ring | Purine Ring | Further enhances packing efficiency |
Investigation of Polymorphism and Pseudopolymorphism in Solid-State Forms
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (solvates or hydrates), are critical aspects of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. To date, no studies have reported the existence of polymorphs or pseudopolymorphs for Antipyrine, 4-(9H-purin-6-ylamino)-.
Co-crystallization Strategies with Chemically Inert Co-formers for Solid-State Engineering
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second, chemically inert molecule (a co-former) in the same crystal lattice. nih.govnih.gov This approach can be used to improve properties such as solubility and stability. For a molecule like Antipyrine, 4-(9H-purin-6-ylamino)-, potential co-formers could be selected based on their ability to form complementary hydrogen bonds or other non-covalent interactions. Research on the co-crystallization of the related compound 4-aminoantipyrine has highlighted the importance of selecting co-formers with appropriate functional groups and considering the pKa difference to favor co-crystal formation over salt formation. researchgate.net
Absolute Configuration Determination through Anomalous Dispersion
For chiral molecules, determining the absolute configuration is essential. While Antipyrine, 4-(9H-purin-6-ylamino)- itself is not chiral, derivatives or related compounds might be. The anomalous dispersion method in X-ray crystallography is a definitive technique for establishing the absolute stereochemistry of a chiral molecule. ias.ac.in This involves using X-ray wavelengths near the absorption edge of a heavy atom in the structure to induce phase shifts in the scattered X-rays, allowing for the unambiguous assignment of the R or S configuration.
Solution-State Conformational Analysis and Dynamics
The conformation and dynamic behavior of a molecule in solution can differ significantly from its solid-state structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these properties. nih.gov
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Rotational Barriers and Interconversion Kinetics
Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation around chemical bonds. nih.gov For Antipyrine, 4-(9H-purin-6-ylamino)-, several rotational barriers could potentially be investigated using DNMR:
Rotation around the C-N bond connecting the purine and the antipyrine moieties: The degree of double-bond character in this bond could lead to restricted rotation, resulting in distinct conformers that may be observable at low temperatures.
Rotation of the phenyl group: The steric hindrance around the bond connecting the phenyl group to the pyrazolone (B3327878) ring could also lead to a measurable rotational barrier.
By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to calculate the activation energy for these rotational processes and understand the kinetics of interconversion between different conformations. However, no such DNMR studies have been published for this specific compound.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Conformation Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the chiral properties of molecules, including those that are conformationally chiral. Although Antipyrine, 4-(9H-purin-6-ylamino)- is not chiral in its ground state, restricted rotation around the C-N bond linking the antipyrine and purine rings can lead to stable, non-superimposable conformations (atropisomers) that can be detected by ECD.
The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial orientation of the chromophores within the molecule. In the case of Antipyrine, 4-(9H-purin-6-ylamino)-, the purine and antipyrine rings act as the primary chromophores. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different possible conformations. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the dominant atropisomer in solution can be determined.
Key Research Findings:
While specific experimental ECD data for Antipyrine, 4-(9H-purin-6-ylamino)- is not widely available in the public domain, the application of this technique would provide invaluable information on the rotational barrier and the preferred dihedral angle between the two ring systems in a chiral solvent or when co-crystallized with a chiral host.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determinations
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional nuclear magnetic resonance (2D NMR) technique that is instrumental in determining the spatial proximity of atoms within a molecule. It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds.
For Antipyrine, 4-(9H-purin-6-ylamino)-, NOESY experiments are crucial for elucidating the relative orientation of the antipyrine and purine rings. Cross-peaks in a NOESY spectrum indicate which protons are in close spatial proximity. For instance, observing a NOESY cross-peak between a proton on the phenyl group of the antipyrine moiety and a proton on the purine ring would provide direct evidence for a specific folded conformation. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.
Key Research Findings:
Detailed NOESY studies on Antipyrine, 4-(9H-purin-6-ylamino)- would allow for the construction of a 3D model of its solution-state conformation. The presence or absence of specific cross-peaks would confirm the preferred rotational conformation around the amino bridge.
| Potential NOESY Correlations for Conformational Analysis |
| Proton Pair |
| Phenyl-H (Antipyrine) ↔ Purine-H |
| Methyl-H (Antipyrine) ↔ Purine-H |
| Amino-NH ↔ Phenyl-H (ortho) |
| Amino-NH ↔ Purine-H |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are essential for identifying functional groups and probing the local environment of atoms within Antipyrine, 4-(9H-purin-6-ylamino)-.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For Antipyrine, 4-(9H-purin-6-ylamino)-, key characteristic bands would include the N-H stretching of the purine and the amino linker, the C=O stretching of the antipyrine ring, C=N and C=C stretching vibrations within the aromatic rings, and the C-H stretching of the methyl and phenyl groups. While specific FTIR data for the title compound is scarce, data for the related compound 4-aminoantipyrine (4-AAP) can provide some insight. For 4-AAP, characteristic bands for the NH2 group appear around 3437 and 3300 cm⁻¹, with the C=O group showing a band at 1678 cm⁻¹. researchgate.net
Hypothetical FTIR Data for Antipyrine, 4-(9H-purin-6-ylamino)- based on related structures:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Purine & Linker) | 3400-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Amide in Antipyrine) | ~1670 | Stretching |
| C=N, C=C (Aromatic rings) | 1650-1450 | Stretching |
| N-H | 1600-1500 | Bending |
| C-N | 1350-1000 | Stretching |
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic rings.
In the analysis of Antipyrine, 4-(9H-purin-6-ylamino)-, Raman spectroscopy would be effective in characterizing the vibrations of the purine and phenyl rings. The breathing modes of these aromatic systems typically give rise to strong and sharp Raman signals. The technique can also be used to study polymorphism, as different crystalline forms of the compound would exhibit distinct Raman spectra due to differences in their crystal lattice vibrations.
Key Research Findings:
While specific Raman studies on Antipyrine, 4-(9H-purin-6-ylamino)- are not readily found, the technique is well-suited for non-destructive analysis and can provide detailed structural information. nih.gov For instance, the C=C stretching vibrations of the phenyl ring and the pyrazolone ring, as well as the symmetric stretching of the purine ring system, would be prominent in the Raman spectrum.
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes in Solid State
Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes low-frequency vibrations in the range of 0.1 to 10 THz (3.3 to 333 cm⁻¹). These low-energy vibrations correspond to collective motions of the molecule, such as intermolecular vibrations (phonons) in the crystal lattice and large-amplitude intramolecular motions like torsional modes of the entire molecular framework.
For Antipyrine, 4-(9H-purin-6-ylamino)-, THz spectroscopy is particularly useful for studying the solid-state structure. Different polymorphic forms or solvates of the compound will have distinct crystal packing and, consequently, different THz absorption spectra. This makes THz spectroscopy a powerful tool for identifying and quantifying different solid forms of the compound.
Key Research Findings:
There is a lack of published THz spectra for Antipyrine, 4-(9H-purin-6-ylamino)-. However, the application of this technique would be highly beneficial for characterizing its solid-state properties, including the identification of polymorphs and the study of phase transitions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Amorphous and Crystalline Forms
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an essential technique for the structural characterization of solid materials, including crystalline and amorphous forms of pharmaceutical compounds. Unlike solution-state NMR, ssNMR can provide detailed information about the structure, conformation, and dynamics of molecules in their native solid state.
For Antipyrine, 4-(9H-purin-6-ylamino)-, ssNMR can be used to distinguish between different polymorphs, as the chemical shifts of nuclei like ¹³C and ¹⁵N are highly sensitive to the local electronic environment, which is influenced by the crystal packing. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. Furthermore, ssNMR can be used to determine internuclear distances and torsion angles, providing a detailed picture of the molecular conformation in the solid state.
Key Research Findings:
Advanced Mass Spectrometry Techniques for Structural Validation and Isomer Differentiation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge in the gas phase. This technique would be particularly useful for Antipyrine, 4-(9H-purin-6-ylamino)- to:
Determine its Collision Cross Section (CCS): The CCS is a measure of the ion's rotational average area and is a characteristic physical property. A predicted CCS value for the [M+H]⁺ ion is available in the PubChem database. uni.lu
Separate Isomers: Any potential isomers of the compound, which have the same mass, could be separated based on differences in their shape, leading to different drift times in the ion mobility cell.
Study Conformational Flexibility: The presence of multiple conformations in the gas phase could be detected as different features in the ion mobilogram.
Table 2: Predicted Ion Mobility and Mass Spectrometry Data for Antipyrine, 4-(9H-purin-6-ylamino)-
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 322.14110 | 174.9 |
| [M+Na]⁺ | 344.12304 | 187.4 |
| [M-H]⁻ | 320.12654 | 179.2 |
| Data sourced from PubChem predictions. uni.lu |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of Antipyrine, 4-(9H-purin-6-ylamino)-) and its subsequent fragmentation to produce product ions. The fragmentation pattern is a fingerprint of the molecule's structure. Based on the known structure, the following fragmentation pathways can be hypothesized:
Cleavage of the N-C bond between the antipyrine and purine moieties, leading to fragment ions corresponding to the individual rings.
Fragmentation of the purine ring , a well-characterized process that can help confirm its structure.
Loss of the methyl groups from the antipyrine moiety.
Table 3: Hypothetical MS/MS Fragmentation of Antipyrine, 4-(9H-purin-6-ylamino)- ([M+H]⁺) (Note: These are theoretical fragmentation pathways and would require experimental verification.)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 322.14 | 188.10 | Purine moiety |
| 322.14 | 135.06 | Antipyrine amine moiety |
| 188.10 | 159.09 | -CHO |
| 135.06 | 108.04 | -HCN |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which can be used to determine its elemental composition. For Antipyrine, 4-(9H-purin-6-ylamino)-, with a molecular formula of C₁₆H₁₅N₇O, HRMS is essential for confirming its identity. uni.lu
The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Table 4: High-Resolution Mass Data for Antipyrine, 4-(9H-purin-6-ylamino)-
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₆H₁₅N₇O | 321.13382 |
| Data sourced from PubChem. uni.lu |
An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition, distinguishing it from other compounds with the same nominal mass.
Computational Chemistry and Theoretical Studies of Antipyrine, 4 9h Purin 6 Ylamino
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Molecular Geometries, Electronic Densities, and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of Antipyrine (B355649), 4-(9H-purin-6-ylamino)- would be invaluable for determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information provides the foundation for understanding its three-dimensional structure.
Furthermore, DFT calculations can map the electron density distribution, revealing regions of the molecule that are electron-rich or electron-deficient, which is critical for predicting sites of electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity, with the energy gap between them indicating its chemical stability.
Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Energetics
For more precise energy calculations, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods can provide benchmark-quality energies for the molecule. Such high-accuracy calculations are essential for determining the thermodynamics of potential reactions involving Antipyrine, 4-(9H-purin-6-ylamino)-, such as its formation or degradation.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to identify the compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to UV-Vis absorption maxima. Similarly, calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts, and the computation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) spectrum.
Table 1: Hypothetical Predicted Spectroscopic Data for Antipyrine, 4-(9H-purin-6-ylamino)-
| Property | Predicted Value | Method |
| ¹H NMR | ||
| Purine (B94841) N-H | ~8-9 ppm | GIAO-DFT |
| Aromatic C-H | ~7-8 ppm | GIAO-DFT |
| Antipyrine CH₃ | ~2-3 ppm | GIAO-DFT |
| ¹³C NMR | ||
| Carbonyl C=O | ~160-170 ppm | GIAO-DFT |
| Aromatic C | ~110-150 ppm | GIAO-DFT |
| Methyl C | ~30-40 ppm | GIAO-DFT |
| IR Frequencies | ||
| N-H Stretch | ~3300-3400 cm⁻¹ | DFT |
| C=O Stretch | ~1650-1700 cm⁻¹ | DFT |
| C=N Stretch | ~1550-1600 cm⁻¹ | DFT |
| UV-Vis λmax | ~260-280 nm | TD-DFT |
Note: The values in this table are hypothetical and represent typical ranges for similar molecular fragments. Actual values would require specific calculations.
Transition State Characterization and Reaction Pathway Elucidation
To understand the kinetics of reactions involving Antipyrine, 4-(9H-purin-6-ylamino)-, computational chemists can locate and characterize transition state structures. By calculating the energy barrier of a reaction, it is possible to predict its rate. This type of analysis is crucial for understanding the mechanisms of its potential synthesis or metabolic pathways.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While QM methods provide detailed information about the electronic structure of a single conformation, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time, providing insights into its flexibility and behavior in different environments.
Conformational Sampling and Free Energy Landscapes in Various Solvents
MD simulations of Antipyrine, 4-(9H-purin-6-ylamino)- in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal how the solvent environment influences its preferred conformations. The flexibility of the molecule, particularly around the bond linking the antipyrine and purine moieties, could be assessed.
By analyzing the simulation trajectory, a free energy landscape can be constructed, which maps the stable and metastable conformations and the energy barriers between them. This provides a comprehensive picture of the molecule's dynamic behavior and the relative populations of different conformers at equilibrium.
Solvent Effects and Solvation Dynamics on Molecular Conformations
Specific studies detailing the influence of different solvents on the three-dimensional shape and stability of Antipyrine, 4-(9H-purin-6-ylamino)-, are not found in the reviewed literature. Such studies would typically employ computational methods like Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations with explicit or implicit solvent models. These analyses are crucial for understanding how the molecule behaves in different chemical environments, which can influence its reactivity and interactions with other molecules. Without dedicated research, any discussion on its conformational changes in various solvents would be purely speculative.
Theoretical Ligand-Receptor Docking Simulations for Hypothetical Binding Sites (Non-Clinical Context)
While the purine and antipyrine moieties are known to interact with various biological targets, specific theoretical docking studies for Antipyrine, 4-(9H-purin-6-ylamino)- into hypothetical, non-clinical binding sites are not documented. Molecular docking simulations are a standard computational technique to predict the preferred orientation of a molecule when bound to a target. nih.gov The absence of such studies for this particular compound means there is no available data on its potential binding modes or affinities with hypothetical protein structures.
Molecular Mechanics (MM) and Force Field Development for Large-Scale Simulations
The development of specific force field parameters is essential for conducting accurate large-scale molecular mechanics simulations. nih.gov These parameters define the potential energy of the molecule as a function of its atomic coordinates. For Antipyrine, 4-(9H-purin-6-ylamino)-, there are no published, bespoke force fields. While general force fields like GAFF (General Amber Force Field) could potentially be used, their accuracy for this specific molecule without proper parameterization and validation remains unevaluated.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Prediction
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models rely on calculated molecular descriptors.
While general principles of QSAR/QSPR suggest that topological and electronic descriptors can be calculated for any molecule, specific studies correlating these descriptors with the properties of Antipyrine, 4-(9H-purin-6-ylamino)- are absent from the literature. Such studies would be necessary to build predictive models for its behavior.
Theoretical Studies on Intermolecular Interactions and Self-Assembly Propensities
The potential for Antipyrine, 4-(9H-purin-6-ylamino)- to form intermolecular interactions, such as hydrogen bonding and π-stacking, and to self-assemble into larger structures has not been investigated through theoretical methods. nih.govrsc.org The purine ring, in particular, is known to participate in such interactions. nih.govacs.org Computational studies could elucidate the preferred modes of interaction and the thermodynamics of self-assembly, but such research is currently unavailable.
Artificial Intelligence and Machine Learning Applications in Predicting Antipyrine, 4-(9H-purin-6-ylamino)- Properties and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery and development has revolutionized the prediction of molecular properties and reactivity, offering a faster and more cost-effective alternative to traditional experimental methods. nist.govnih.gov For the compound Antipyrine, 4-(9H-purin-6-ylamino)-, while specific AI/ML studies may be limited, the application of these techniques can be extrapolated from research on related antipyrine and purine derivatives. acs.orgresearchgate.nettandfonline.com
Predicting Physicochemical and Pharmacokinetic Properties:
Machine learning models, such as artificial neural networks (ANN) and k-nearest neighbors (KNN), have been successfully employed to predict the physicochemical and pharmacokinetic properties of antipyrine derivatives. acs.org These models are trained on datasets of compounds with known properties, such as solubility, lipophilicity (logP), and metabolic stability. For Antipyrine, 4-(9H-purin-6-ylamino)-, AI/ML algorithms could be utilized to predict its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for assessing its potential as a drug candidate.
A recent study on 39 antipyrine compounds demonstrated the superiority of an ANN model over a KNN model in predicting corrosion inhibition efficiencies, achieving a coefficient of determination (R²) of 0.715. acs.org This highlights the potential of neural networks in modeling complex relationships between molecular structure and activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com For purine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various biological targets, such as c-Src tyrosine kinase and Bcr-Abl kinase. researchgate.netmdpi.com
In a study on substituted purine analogs, a 2D-QSAR model yielded a predictive correlation coefficient (r²) of 0.8319, indicating a strong correlation between the selected molecular descriptors and the inhibitory activity. researchgate.nettandfonline.com Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the design of new purine-based inhibitors. mdpi.com These approaches could be applied to a series of analogs of Antipyrine, 4-(9H-purin-6-ylamino)- to predict their biological activities and guide the synthesis of more potent compounds.
Predicting Reactivity:
The reactivity of a molecule is a key determinant of its metabolic fate and potential for toxicity. AI and machine learning can be used to predict sites of metabolism and potential reactive metabolites. nih.gov By analyzing the electronic structure and using quantum mechanical descriptors, it is possible to build models that predict the likelihood of a molecule undergoing specific reactions, such as oxidation by cytochrome P450 enzymes. For Antipyrine, 4-(9H-purin-6-ylamino)-, such models could identify potential metabolic liabilities early in the drug discovery process.
Data for Predictive Modeling:
The development of robust AI/ML models relies on the availability of high-quality data. For Antipyrine, 4-(9H-purin-6-ylamino)-, relevant data for building predictive models would include its structural information, physicochemical properties, and biological activity data from various assays.
Table 1: Physicochemical Properties of Antipyrine, 4-(9H-purin-6-ylamino)-
| Property | Value | Source |
| Molecular Formula | C16H15N7O | uni.lu |
| Molecular Weight | 321.34 g/mol | uni.lu |
| XlogP (predicted) | 2.3 | uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 322.14110 | 174.9 |
| [M+Na]+ | 344.12304 | 187.4 |
| [M-H]- | 320.12654 | 179.2 |
| Data obtained from computational predictions. uni.lu |
The future of drug discovery for compounds like Antipyrine, 4-(9H-purin-6-ylamino)- will likely involve a synergistic approach, combining traditional experimental work with the predictive power of AI and machine learning to accelerate the identification and optimization of new therapeutic agents.
Reactivity, Reaction Mechanisms, and Chemical Transformations of Antipyrine, 4 9h Purin 6 Ylamino
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone (B3327878) and Purine (B94841) Rings
The pyrazolone ring of the antipyrine (B355649) moiety is highly activated towards electrophilic substitution at the C4 position. However, in the title compound, this position is already substituted with the purinylamino group, thus directing further electrophilic attacks to other positions, albeit under more forcing conditions. The phenyl group at the N1 position can undergo electrophilic substitution, typically at the para position, unless sterically hindered.
The purine ring system can undergo electrophilic substitution, although it is generally less reactive than the pyrazolone ring. The C8 position is the most susceptible to electrophilic attack due to the influence of the imidazole (B134444) ring nitrogen atoms. Nucleophilic substitution reactions on the purine ring are also well-documented, particularly at the C6 position where the amino group is located. However, direct displacement of this amino group would require harsh reaction conditions.
Oxidation and Reduction Chemistry of Antipyrine, 4-(9H-purin-6-ylamino)-
The oxidation and reduction chemistry of this hybrid molecule is complex, with both the antipyrine and purine moieties contributing to its redox behavior.
While specific electrochemical data for Antipyrine, 4-(9H-purin-6-ylamino)- is not available, the electrochemical behavior of the parent compounds provides insight. Antipyrine and its derivatives are known to undergo oxidation at the pyrazolone ring. The oxidation potential is influenced by the substituents on the ring. The purine moiety, particularly adenine, is also electrochemically active, with oxidation occurring at the C8 and C2 positions.
Table 1: Representative Electrochemical Data for Related Compounds
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Notes |
|---|---|---|
| Antipyrine | ~+1.0 | Irreversible oxidation |
This data is illustrative and may vary based on experimental conditions.
Under controlled oxidative conditions, the antipyrine ring is susceptible to cleavage. The double bond within the pyrazolone ring can be targeted by oxidizing agents, leading to the formation of various degradation products. For the purine ring, oxidation can lead to the formation of oxo-purines, such as hypoxanthine (B114508) or xanthine, if the amino group at C6 is cleaved and replaced by a hydroxyl group.
Acid-Base Properties and Proton Transfer Mechanisms
Table 2: Approximate pKa Values for Relevant Functional Groups
| Functional Group | pKa | Notes |
|---|---|---|
| Purine N1-H | ~3.5 | Protonation |
| Purine N7-H | ~2.5 | Protonation |
| Purine amino group | ~4.2 | Protonation |
Photochemistry and Photodegradation Mechanisms under Varying Light Conditions
The photochemical behavior of this compound is expected to be influenced by the UV-absorbing properties of both the antipyrine and purine chromophores. Upon absorption of UV radiation, the molecule can be excited to higher energy states, leading to various photochemical reactions. Photodegradation pathways may involve photo-oxidation, leading to the cleavage of the pyrazolone ring or modification of the purine ring. The presence of the amino group on the purine ring can also play a role in the excited-state dynamics and subsequent photochemical reactions.
Complexation Reactions with Metal Ions and Coordination Chemistry Studies
Both the antipyrine and purine moieties are excellent ligands for metal ions. The antipyrine ring can coordinate to metal ions through the exocyclic oxygen atom and the N2 nitrogen atom of the pyrazolone ring, forming stable chelate complexes. The purine ring offers multiple coordination sites, with the N1, N3, N7, and the exocyclic amino group being the most common. The specific coordination mode will depend on the metal ion, the solvent system, and the pH. It is plausible that Antipyrine, 4-(9H-purin-6-ylamino)- can act as a bridging ligand, coordinating to one metal center through the antipyrine moiety and to another through the purine ring.
Stoichiometry and Stability of Metal Complexes
There is no specific experimental data in the public domain detailing the stoichiometry and stability constants of metal complexes formed with Antipyrine, 4-(9H-purin-6-ylamino)-. In principle, the stability of such complexes would be determined by factors including the nature of the metal ion, the solvent system, and the pH of the medium. Stability constants are typically determined using techniques such as potentiometric titration or spectrophotometry. researchgate.netwikipedia.org For analogous 4-aminoantipyrine (B1666024) derivatives, a variety of metal complexes with different stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratios) have been synthesized, often exhibiting high stability. nih.gov
Table 1: Postulated Metal Complexes of Antipyrine, 4-(9H-purin-6-ylamino)- and Their Potential Stoichiometries (Hypothetical)
| Metal Ion (M) | Potential Stoichiometry (M:L) | Postulated Geometry |
| Cu(II) | 1:1, 1:2 | Square Planar, Octahedral |
| Ni(II) | 1:1, 1:2 | Octahedral |
| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral |
| Zn(II) | 1:1, 1:2 | Tetrahedral |
| Ru(II/III) | 1:1, 1:2 | Octahedral |
Note: This table is hypothetical and not based on experimental data for the title compound.
Ligand Binding Sites and Coordination Modes
The Antipyrine, 4-(9H-purin-6-ylamino)- ligand possesses multiple potential coordination sites for metal ions. The antipyrine moiety contains a carbonyl oxygen and two nitrogen atoms within the pyrazolone ring, while the purine ring has several nitrogen atoms (N1, N3, N7, N9) and an exocyclic amino group that could participate in metal binding. nih.gov
The coordination behavior of the purine ring is known to be complex and dependent on the metal ion and substitution pattern. nih.gov The N7 position is a common coordination site for many metal ions. nih.gov However, the bulky antipyrine substituent at the 6-amino position might sterically hinder coordination at N7. The N1 and N3 atoms of the pyrimidine (B1678525) part of the purine ring are also potential binding sites. It is also conceivable that the ligand could act as a bridging ligand, coordinating to two different metal centers simultaneously through its distinct donor groups. Without experimental evidence, such as X-ray crystallographic data or detailed spectroscopic studies (NMR, IR), the precise coordination modes remain speculative.
Heterocyclic Ring Opening and Rearrangement Pathways Under Stress Conditions
Research on the heterocyclic ring opening and rearrangement pathways of Antipyrine, 4-(9H-purin-6-ylamino)- under stress conditions (e.g., strong acid, strong base, high temperature, oxidative or reductive environments) has not been reported.
Purine rings, while generally stable, can undergo ring-opening reactions under certain conditions. researchgate.net For instance, the pyrimidine ring of purines can be cleaved by hydrolysis under acidic or basic conditions. The imidazole ring can also be opened, though this is generally less common. The presence of the antipyrine substituent could influence the electron distribution in the purine ring system and thus affect its susceptibility to ring-opening reactions.
Investigation of Reaction Kinetics and Thermodynamics for Mechanistic Insights
No studies on the reaction kinetics or thermodynamics of Antipyrine, 4-(9H-purin-6-ylamino)- have been found in the scientific literature. Such studies would be crucial for understanding the mechanisms of its potential reactions, including metal complex formation or degradation pathways. youtube.comyoutube.com Kinetic studies would provide information on reaction rates and the factors that influence them, while thermodynamic studies would reveal the energy changes associated with these processes. nih.gov
Catalytic Transformations Utilizing Antipyrine, 4-(9H-purin-6-ylamino)- as a Precursor, Ligand, or Organocatalyst
There are no published reports on the use of Antipyrine, 4-(9H-purin-6-ylamino)- as a precursor for catalysts, as a ligand in catalytic systems, or as an organocatalyst itself. While purine derivatives have been explored as components of catalysts, and metal complexes of 4-aminoantipyrine derivatives have shown catalytic activity in some reactions, no such applications have been documented for the specific title compound. conicet.gov.aracs.org
Interactions of Antipyrine, 4 9h Purin 6 Ylamino with Other Chemical Entities and Materials
Host-Guest Chemistry and Supramolecular Assembly Applications
A thorough literature review did not yield any studies on the host-guest chemistry or supramolecular assembly of Antipyrine (B355649), 4-(9H-purin-6-ylamino)-.
No data exists on the formation of inclusion complexes between Antipyrine, 4-(9H-purin-6-ylamino)- and cyclodextrins or calixarenes.
Information regarding the non-covalent interactions of Antipyrine, 4-(9H-purin-6-ylamino)- with other macrocycles and molecular cages is not present in the available scientific literature.
There are no published findings on the self-assembly of Antipyrine, 4-(9H-purin-6-ylamino)- into any ordered supramolecular structures.
Interaction with Metal Surfaces and Inorganic Nanomaterials
No research could be located concerning the interaction of Antipyrine, 4-(9H-purin-6-ylamino)- with metal surfaces or inorganic nanomaterials.
There are no available adsorption studies of Antipyrine, 4-(9H-purin-6-ylamino)- on any metal oxides or nanoparticles.
No literature is available on the use of Surface-Enhanced Raman Spectroscopy (SERS) or Surface-Enhanced Infrared Absorption (SEIRA) to characterize the interface of Antipyrine, 4-(9H-purin-6-ylamino)- with any surface.
Functionalization of Nanomaterials with Antipyrine, 4-(9H-purin-6-ylamino)-
While direct research on the functionalization of nanomaterials with Antipyrine, 4-(9H-purin-6-ylamino)- is not extensively documented, the known reactivity of its constituent moieties, 4-aminoantipyrine (B1666024) and purines, suggests significant potential in this area. Gold nanoparticles (AuNPs), in particular, have been a focus of functionalization due to their unique optical and electronic properties, making them suitable for various biomedical applications, including bioimaging, drug delivery, and diagnostics. nih.govmdpi.com
The primary amine group in 4-aminoantipyrine serves as a reactive site for attachment to the surface of nanomaterials. For instance, 4-aminoantipyrine has been utilized as a reducing and capping agent in the one-step synthesis of gold nanoparticles. researchgate.net This process involves the reduction of Au(III) and the subsequent stabilization of the formed nanoparticles by the 4-aminoantipyrine molecules. researchgate.net This indicates that Antipyrine, 4-(9H-purin-6-ylamino)-, by virtue of its 4-aminoantipyrine component, could be similarly employed to create functionalized gold nanoparticles.
Furthermore, purine (B94841) derivatives have been successfully coated onto iron oxide nanoparticles for drug delivery systems. nih.gov The purine ring system can interact with the surface of nanoparticles through various mechanisms, including covalent bonding and non-covalent interactions. These functionalized nanoparticles can then be loaded with therapeutic agents for targeted delivery. Given that Antipyrine, 4-(9H-purin-6-ylamino)- possesses a purine moiety, it is plausible that it could be used to functionalize magnetic nanoparticles for similar applications. The functionalization of AuNPs with antibiotics has also been demonstrated for the detection of active β-lactamases, showcasing the versatility of nanoparticle-based diagnostic platforms. researchgate.net
The potential applications of nanomaterials functionalized with Antipyrine, 4-(9H-purin-6-ylamino)- are broad. The presence of the purine group, a key component of nucleic acids, could facilitate interactions with biological systems. ontosight.ai For example, such functionalized nanoparticles could be explored for their antiviral or anticancer properties, as derivatives of antipyrine and purine have shown promise in these areas. ontosight.ai
| Nanomaterial | Functionalizing Agent Moiety | Potential Application |
| Gold Nanoparticles (AuNPs) | 4-Aminoantipyrine | Colorimetric Sensing, Drug Delivery |
| Iron Oxide Nanoparticles | Purine | Drug Delivery, Magnetic Resonance Imaging |
| Gold Nanoparticles (AuNPs) | Purine/Antipyrine Derivative | Targeted Alpha-Particle Therapy |
Polymer Chemistry Applications and Polymer-Compound Interactions
The unique chemical structure of Antipyrine, 4-(9H-purin-6-ylamino)- suggests several potential applications within the field of polymer chemistry, ranging from the creation of functional materials to the development of advanced separation technologies.
The incorporation of active pharmaceutical ingredients into polymer matrices is a widely explored strategy for developing controlled-release drug delivery systems. nih.govresearchgate.net Research has demonstrated the use of copolymers based on methylmethacrylate as matrices for the controlled release of antipyrine. researchgate.net These systems can be formulated into tablets where the drug release is modulated by the properties of the polymer matrix. researchgate.net
Given that Antipyrine, 4-(9H-purin-6-ylamino)- is a derivative of antipyrine, it is conceivable that it could be incorporated into various polymer matrices to create functional materials for sustained drug delivery. Polymers such as poly(lactic-co-glycolic acid) (PLGA) have been extensively studied as carriers for purine analogs, demonstrating the potential to enhance the therapeutic efficacy of these drugs. mdpi.com The purine moiety of Antipyrine, 4-(9H-purin-6-ylamino)- could offer specific interactions with the polymer matrix, influencing the release kinetics and stability of the formulation. Polyamide-based polymers are also being investigated for the delivery of water-insoluble drugs, offering advantages such as localized targeting and sustained release. mdpi.com
The bifunctional nature of Antipyrine, 4-(9H-purin-6-ylamino)-, containing both a reactive amino group and a purine ring system, suggests its potential use as a monomer in polymerization reactions. The amino group could participate in condensation polymerization with suitable co-monomers to form novel polymers with integrated antipyrine and purine functionalities. Such polymers could exhibit unique biological activities or material properties.
While no direct studies have reported the use of Antipyrine, 4-(9H-purin-6-ylamino)- as a monomer, research on related compounds provides a basis for this potential application. The synthesis of molecularly imprinted polymers (MIPs) for the selective recognition and sustained delivery of antipyrine has been demonstrated. researchgate.net In this process, a functional monomer interacts with the template molecule (antipyrine) before being polymerized with a cross-linker. researchgate.net This approach could be adapted to use a derivative like Antipyrine, 4-(9H-purin-6-ylamino)- as the template or even as a functional monomer itself.
The ability of Antipyrine, 4-(9H-purin-6-ylamino)- to engage in specific chemical interactions makes it a candidate for applications in separation technologies involving polymeric resins. The purine and antipyrine moieties can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with the functional groups present on polymeric resins.
These interactions could be harnessed for the selective separation or purification of this compound from complex mixtures. Furthermore, polymeric membranes can be designed with specific coordination chemistry to achieve high-precision ion separations. nih.gov By tailoring the binding energy between the target ion and the polymer, the selectivity of the membrane can be significantly enhanced. nih.gov It is plausible that a similar approach could be used to design polymeric resins or membranes that selectively bind to the purine or antipyrine functionalities of Antipyrine, 4-(9H-purin-6-ylamino)-, enabling its separation from other molecules.
Coordination Chemistry with Transition Metals and Lanthanides
The field of coordination chemistry has seen a growing interest in ligands derived from 4-aminoantipyrine due to their versatile coordination behavior and the potential applications of their metal complexes. nih.gov The presence of a free amine group and a cyclic ketone functionality in the 4-aminoantipyrine scaffold makes it an excellent building block for synthesizing multidentate ligands. nih.gov
The rational design of novel metal complexes with Antipyrine, 4-(9H-purin-6-ylamino)- involves considering the coordination preferences of both the antipyrine and the purine moieties. The 4-amino group of the antipyrine core is a common coordination site. nih.gov Additionally, the carbonyl oxygen of the pyrazolone (B3327878) ring can also participate in coordination. The purine ring offers multiple nitrogen atoms that can act as donor sites for metal ions.
The synthesis of these complexes typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. Researchers have successfully synthesized a variety of transition metal complexes with Schiff base derivatives of 4-aminoantipyrine. researchgate.netresearchgate.net These complexes often exhibit octahedral or other well-defined geometries, as determined by spectral and analytical techniques. researchgate.netresearchgate.net
Spectroscopic and Structural Characterization of Metal Complexes
Following a thorough review of scientific literature and chemical databases, no studies have been identified that report the synthesis or spectroscopic and structural characterization of metal complexes involving the specific ligand Antipyrine, 4-(9H-purin-6-ylamino)-. Research in the broader field of antipyrine derivatives has documented the formation of metal complexes with simpler analogues, such as 4-aminoantipyrine. These studies often employ techniques like IR, NMR, UV-Vis spectroscopy, and X-ray crystallography to elucidate the coordination environment of the metal ions. However, for the specific purine-functionalized derivative, Antipyrine, 4-(9H-purin-6-ylamino)-, there is a notable absence of published data on its coordination chemistry.
Catalytic Activity of Metal Complexes in Organic Transformations
Consistent with the lack of information on the synthesis and characterization of its metal complexes, there are no available reports on the catalytic activity of any such complexes derived from Antipyrine, 4-(9H-purin-6-ylamino)-. While metal complexes of other heterocyclic ligands, including some purine and antipyrine derivatives, have been investigated for their catalytic potential in various organic reactions, this specific compound remains unexplored in this context.
Solvation Studies and Solute-Solvent Interactions in Diverse Media
Spectroscopic Probing of Solvation Shells
There is a significant gap in the scientific literature regarding the experimental investigation of the solvation behavior of Antipyrine, 4-(9H-purin-6-ylamino)-. No studies have been found that utilize spectroscopic techniques, such as UV-Vis, fluorescence, or NMR spectroscopy, to probe the solvation shells of this compound in different solvent environments. Consequently, there is no empirical data available on the specific solute-solvent interactions that would govern its behavior in solution.
Computational Modeling of Solvent Effects
Similarly, a search of computational chemistry literature and databases reveals no published studies on the computational modeling of solvent effects on Antipyrine, 4-(9H-purin-6-ylamino)-. Theoretical investigations are a powerful tool for understanding solute-solvent interactions at a molecular level. However, it appears that this particular compound has not yet been the subject of such computational analyses.
Advanced Analytical Methodologies for Antipyrine, 4 9h Purin 6 Ylamino
Development and Validation of Novel Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and quantification of Antipyrine (B355649), 4-(9H-purin-6-ylamino)- from various matrices. The development of robust chromatographic methods is essential for purity assessment, stability studies, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For Antipyrine, 4-(9H-purin-6-ylamino)-, reversed-phase HPLC is a primary method of choice. Optimization of HPLC methods involves the careful selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
Given the presence of both polar (purine moiety) and non-polar (antipyrine moiety) characteristics, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative for separation. HILIC is particularly effective for polar compounds that are poorly retained in reversed-phase chromatography. A typical HILIC method for a related compound, 4-methylaminoantipyrine, utilized a YMC-Pack SIL column with a mobile phase of acetonitrile, water, and formic acid, demonstrating the applicability of this mode for similar structures. nih.gov
The potential for stereoisomerism in derivatives of this compound necessitates the development of chiral HPLC methods. Chiral stationary phases (CSPs) are employed to separate enantiomers, which may exhibit different biological activities.
Table 1: Illustrative HPLC Method Parameters for Antipyrine, 4-(9H-purin-6-ylamino)- Analysis
| Parameter | Reversed-Phase HPLC | HILIC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silica-based (e.g., YMC-Pack SIL, 100 x 2.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Aqueous Buffer (e.g., Ammonium (B1175870) Formate) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm and 270 nm | UV at 254 nm |
| Temperature | 25 °C | 30 °C |
This table presents typical starting conditions for method development and is based on methods for structurally related compounds.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of Antipyrine, 4-(9H-purin-6-ylamino)-, derivatization is a necessary step to convert it into a more volatile form suitable for GC analysis. Common derivatization reagents for purine (B94841) and pyrimidine (B1678525) bases include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like ethyl chloroformate (ECF). semanticscholar.orgresearchgate.net The resulting derivatives can then be separated on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca
GC is particularly useful for identifying and quantifying volatile degradation products that may arise during synthesis or storage. The high resolution of capillary GC columns allows for the separation of complex mixtures of such byproducts.
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both HPLC and GC. mdpi.com Utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase, SFC offers several advantages, including faster separations, lower solvent consumption, and compatibility with a wide range of detectors. wikipedia.orglibretexts.org
For a compound like Antipyrine, 4-(9H-purin-6-ylamino)-, SFC can be particularly advantageous for chiral separations, often providing higher efficiency and resolution than chiral HPLC. wikipedia.org The technique can be applied to the analysis of both the parent compound and its potential metabolites or degradation products. mdpi.com
High-Performance Thin-Layer Chromatography (HPTLC) is a modern form of planar chromatography that offers high sample throughput and the ability to analyze multiple samples simultaneously. phcogres.com For the analysis of purine-containing compounds, HPTLC plates with modified stationary phases, such as amino-functionalized silica (B1680970) gel, have been shown to provide effective separations. nih.gov This technique can be employed for the qualitative and semi-quantitative analysis of Antipyrine, 4-(9H-purin-6-ylamino)-, as well as for monitoring the progress of chemical reactions and assessing the purity of the compound.
Advanced Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex molecules like Antipyrine, 4-(9H-purin-6-ylamino)-.
The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of Antipyrine, 4-(9H-purin-6-ylamino)-. These techniques are essential for trace-level quantification in complex matrices and for definitive structural confirmation.
In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The precursor ion corresponding to the protonated molecule [M+H]+ is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach offers exceptional specificity. For instance, a method for 4-methylaminoantipyrine used the transition m/z 218.2 → 56.2 for quantification. nih.gov Similar MRM transitions would be developed for Antipyrine, 4-(9H-purin-6-ylamino)- to ensure its unambiguous detection.
GC-MS/MS follows a similar principle, where the derivatized compound is separated by GC before entering the mass spectrometer. This technique is highly effective for identifying and quantifying trace impurities and degradation products.
Table 2: Representative Mass Spectrometric Parameters for Antipyrine, 4-(9H-purin-6-ylamino)-
| Parameter | LC-MS/MS | GC-MS/MS (after derivatization) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Electron Ionization (EI) |
| Precursor Ion (m/z) | 322.14 (for [M+H]+) | Dependent on derivative |
| Product Ions (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy | Optimized for specific transitions | Optimized for specific transitions |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or MRM |
The precursor ion is based on the predicted monoisotopic mass of the protonated molecule from PubChem. uni.lu Product ions and collision energies require experimental determination.
The development and validation of these advanced analytical methodologies are critical for ensuring the quality, consistency, and a thorough understanding of the chemical properties of Antipyrine, 4-(9H-purin-6-ylamino)-.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Resolution Separation
Capillary electrophoresis-mass spectrometry (CE-MS) stands as a powerful analytical technique for the separation and identification of complex mixtures, offering high-resolution separation and sensitive detection. For a compound such as Antipyrine, 4-(9H-purin-6-ylamino)-, which possesses both a polar purine moiety and a moderately hydrophobic antipyrine structure, CE-MS provides an advantageous platform for its analysis in various matrices.
The separation in capillary electrophoresis is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the analyte is a primary determinant of its electrophoretic mobility. In the case of Antipyrine, 4-(9H-purin-6-ylamino)-, the purine ring can be protonated or deprotonated depending on the pH of the background electrolyte (BGE), thus allowing for the tuning of its electrophoretic mobility.
A typical CE-MS method for the analysis of Antipyrine, 4-(9H-purin-6-ylamino)- would involve the use of a fused-silica capillary. To prevent the adsorption of the analyte onto the capillary wall, which can lead to peak tailing and poor reproducibility, a coated capillary, such as one with a polyvinyl alcohol (PVA) coating, may be employed. nih.gov The BGE composition is critical for achieving optimal separation. An acidic BGE, such as formic acid in water, is often suitable for the analysis of basic compounds like purine derivatives, as it ensures positive ionization and good electrophoretic mobility. For instance, a BGE of 1 M formic acid (pH 1.88) has been successfully used for the separation of peptides, a class of molecules with some similarities to the analyte . nih.gov
For high-throughput analysis, a multisegment injection (MSI) strategy can be implemented, allowing for the analysis of multiple samples in a single run, thereby significantly reducing the total analysis time. nih.gov To enhance sensitivity, in-capillary preconcentration techniques like field-enhanced sample injection (FESI) can be utilized. FESI involves injecting the sample in a low-conductivity matrix, which leads to a stacking effect when the electric field is applied, resulting in a significant improvement in detection limits. nih.gov
The separated analytes from the CE capillary are introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion for detection. The mass spectrometer, often a tandem mass spectrometer (MS/MS) such as a triple quadrupole or a time-of-flight (TOF) instrument, provides high selectivity and sensitivity for the detection and quantification of the target compound. The predicted collision cross section (CCS) values for protonated and other adducts of Antipyrine, 4-(9H-purin-6-ylamino)- can be used to further confirm its identity in complex samples. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for Antipyrine, 4-(9H-purin-6-ylamino)- Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 322.14110 | 174.9 |
| [M+Na]⁺ | 344.12304 | 187.4 |
| [M-H]⁻ | 320.12654 | 179.2 |
| [M+NH₄]⁺ | 339.16764 | 185.0 |
| [M+K]⁺ | 360.09698 | 179.7 |
This data is based on computational predictions and serves as a reference for identification.
The developed CE-MS method can be validated according to regulatory guidelines for bioanalytical method validation, ensuring its reliability for routine analysis. nih.gov
Spectroscopic Quantification Methods
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a widely accessible and straightforward technique for the quantification of chromophoric compounds in solution. Antipyrine, 4-(9H-purin-6-ylamino)- possesses both a purine ring system and an antipyrine moiety, both of which exhibit strong absorbance in the UV region, making this method suitable for its concentration determination.
The electronic absorption spectra of purine and antipyrine derivatives are characterized by intense π-π* transitions. For 4-aminoantipyrine (B1666024) derivatives, absorption bands are typically observed in the UV region. nih.govresearchgate.net The purine moiety also contributes significantly to the UV absorbance. The exact position of the maximum absorbance (λmax) for Antipyrine, 4-(9H-purin-6-ylamino)- would depend on the solvent polarity and pH of the medium, as these factors can influence the electronic distribution within the molecule.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Derivative spectrophotometry can be employed to enhance the selectivity and sensitivity of the analysis, especially in the presence of interfering substances with overlapping absorption spectra. impactfactor.org The first or second derivative of the absorption spectrum can resolve overlapping peaks and eliminate background interference.
The pH of the solution can significantly affect the UV-Vis spectrum of Antipyrine, 4-(9H-purin-6-ylamino)- due to the presence of ionizable groups in the purine ring. This property can be utilized for the determination of the acid dissociation constant (pKa) of the compound. nih.gov
Table 2: Representative UV-Vis Absorption Data for Related Compounds
| Compound | Solvent/pH | λmax (nm) | Reference |
| Schiff bases of 4-aminoantipyrine | Ethanol (B145695) | ~240-340 | nih.gov |
| 4-Aminoantipyrine derivative | Basic medium | 550 | researchgate.net |
| 2-Aminopurine | Aqueous | ~305 | nih.gov |
This table provides examples of absorption maxima for structurally related compounds to indicate the expected spectral region of interest.
Fluorescence Spectroscopy for High Sensitivity Detection
Fluorescence spectroscopy is a highly sensitive analytical technique that can be utilized for the detection and quantification of fluorescent compounds. While antipyrine itself is generally non-fluorescent, certain derivatives can exhibit fluorescence. nih.gov The purine moiety in Antipyrine, 4-(9H-purin-6-ylamino)-, specifically the 6-aminopurine (adenine) core, is known to have a low fluorescence quantum yield. researchgate.net However, its constitutional isomer, 2-aminopurine, is highly fluorescent and is often used as a fluorescent probe in nucleic acids. nih.govresearchgate.net
The fluorescence properties of Antipyrine, 4-(9H-purin-6-ylamino)- would be influenced by the substitution at the 6-position of the purine ring. The linkage to the antipyrine moiety could potentially alter the electronic properties and excited-state dynamics of the purine chromophore. The fluorescence intensity and emission wavelength are sensitive to the solvent polarity and hydrogen-bonding capabilities of the environment. nih.govbham.ac.uk For instance, some antipyrine derivatives exhibit "turn-on" fluorescence in the presence of certain solvents or acids. nih.gov
To perform a fluorescence analysis, the compound is excited at its absorption maximum, and the emitted fluorescence is detected at a longer wavelength. A calibration curve of fluorescence intensity versus concentration can be constructed for quantitative measurements. The high sensitivity of fluorescence spectroscopy makes it particularly suitable for the analysis of trace amounts of the compound.
The fluorescence of purine analogs can be quenched by various mechanisms, including stacking interactions with other aromatic systems. nih.gov This property could be relevant when studying the interaction of Antipyrine, 4-(9H-purin-6-ylamino)- with biological macromolecules.
Table 3: Fluorescence Properties of a Related Purine Analog
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| 2-Aminopurine | Water | ~310 | ~370 | 0.68 | nih.gov |
This table shows the fluorescence properties of 2-aminopurine, a structural isomer of the purine moiety in the target compound, to provide a reference for its potential fluorescence characteristics.
Chemiluminescence and Bioluminescence Detection Protocols (Chemical Sensing)
Chemiluminescence (CL) and bioluminescence (BL) are highly sensitive detection methods based on the emission of light from a chemical or enzyme-catalyzed reaction, respectively. nih.govrjptonline.org These techniques offer the advantage of a very low background signal, as no external light source is required for excitation, leading to high signal-to-noise ratios. nih.gov
For the detection of Antipyrine, 4-(9H-purin-6-ylamino)-, a CL or BL detection protocol would typically involve coupling the analyte to a reaction that produces light. This can be achieved through various strategies. For instance, the purine moiety could potentially interact with a specific enzyme or a recognition element that is part of a CL or BL system.
One common approach is to use enzyme-based assays where the analyte is involved in a reaction that either produces or consumes a substrate for a light-emitting enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). rjptonline.org For example, if Antipyrine, 4-(9H-purin-6-ylamino)- were to be conjugated to an antigen for use in an immunoassay, the detection could be achieved using an antibody labeled with HRP or AP, which would then catalyze a chemiluminescent reaction.
Another strategy involves the use of chemiluminescent probes that can be activated or deactivated by the analyte. While direct CL or BL reactions involving Antipyrine, 4-(9H-purin-6-ylamino)- are not established, its potential to interact with biological systems could be harnessed for indirect detection. For example, if the compound modulates the production of reactive oxygen species (ROS), these could be detected using a CL probe.
The development of a CL or BL detection protocol for Antipyrine, 4-(9H-purin-6-ylamino)- would require significant research to establish a reliable and specific reaction pathway. However, the high sensitivity of these techniques makes them an attractive option for trace-level detection in complex samples.
Electrochemical Methods for Characterization and Quantification
Electrochemical methods offer a powerful suite of tools for the characterization of the redox properties and for the quantification of electroactive compounds like Antipyrine, 4-(9H-purin-6-ylamino)-. The presence of both the purine and antipyrine moieties, which are known to be electrochemically active, makes this compound a suitable candidate for electrochemical analysis.
Cyclic Voltammetry and Chronoamperometry for Redox Property Assessment
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of a compound. In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, the reversibility of the redox processes, and the kinetics of the electron transfer reactions.
The electrochemical oxidation of antipyrine and its derivatives has been studied, and it is known that the 4-aminoantipyrine moiety is electroactive. ekb.egrsc.org Similarly, purine derivatives are also readily oxidized at solid electrodes. The oxidation of the purine ring typically involves the transfer of electrons and protons.
For Antipyrine, 4-(9H-purin-6-ylamino)-, the anodic (oxidation) peak in the cyclic voltammogram would likely correspond to the oxidation of either the antipyrine ring or the purine moiety, or a combination of both. The oxidation process for 4-aminoantipyrine has been shown to be irreversible. ekb.eg The peak potential (Ep) and peak current (Ip) are key parameters obtained from the voltammogram. The peak potential provides information about the ease of oxidation, while the peak current is proportional to the concentration of the analyte, which can be used for quantification.
The effect of pH on the cyclic voltammogram can provide insights into the involvement of protons in the electrode reaction. A shift in the peak potential with changing pH indicates that the redox process is proton-dependent.
Chronoamperometry is another electrochemical technique where a constant potential is applied to the electrode, and the current is monitored as a function of time. This technique can be used to determine the diffusion coefficient of the analyte and to study the kinetics of chemical reactions coupled to the electron transfer process.
Table 4: Representative Electrochemical Data for Related Compounds
| Compound | Technique | Electrode | Key Findings | Reference |
| 4-Aminoantipyrine | Cyclic Voltammetry | Platinum | Irreversible oxidation | ekb.eg |
| 4-Dimethylaminoantipyrine | Cyclic Voltammetry | Glassy Carbon | Quasi-reversible one-electron transfer to form a cation radical | |
| Antipyrine | Voltammetry | Glassy Carbon | Exhibits a single anodic peak | rsc.org |
This table provides examples of electrochemical behavior for structurally related compounds to infer the potential redox properties of the target compound.
Amperometric and Potentiometric Sensors Development
The development of amperometric and potentiometric sensors for the analysis of "Antipyrine, 4-(9H-purin-6-ylamino)-" and related purine derivatives is an active area of research. These electrochemical sensors offer the potential for rapid, sensitive, and selective detection, which is crucial for various analytical applications.
Amperometric Sensors are based on the measurement of the current resulting from the electrochemical oxidation or reduction of the analyte at a constant applied potential. The development of these sensors for purine derivatives often involves the modification of electrode surfaces to enhance sensitivity and selectivity. For instance, various nanomaterials, polymers, and enzymes have been utilized to create modified electrodes that can effectively catalyze the electrochemical reaction of the target analyte, leading to an amplified current signal.
Potentiometric Sensors , on the other hand, measure the potential difference between a working electrode and a reference electrode under zero current conditions. The potential of the working electrode is related to the concentration of the analyte in the solution. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor. The development of ISEs for "Antipyrine, 4-(9H-purin-6-ylamino)-" would involve the design and synthesis of a membrane that selectively interacts with the protonated form of the compound.
Research in this area focuses on optimizing various parameters to improve sensor performance, including the composition of the electrode material, the pH of the sample solution, the operating potential (for amperometric sensors), and the composition of the ion-selective membrane (for potentiometric sensors). The goal is to develop robust and reliable sensors that can be used for the routine analysis of "Antipyrine, 4-(9H-purin-6-ylamino)-" in different matrices.
Capillary Electrophoresis (CE) Techniques for Purity and Isomer Analysis
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of a wide range of compounds, including pharmaceuticals. nih.gov Its high efficiency, resolution, and low sample consumption make it particularly suitable for purity and isomer analysis. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. nih.gov For neutral molecules, modifications to the standard CE technique are necessary.
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. researchgate.netnih.gov This technique utilizes a surfactant, added to the background electrolyte at a concentration above its critical micelle concentration, to form micelles. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov
MEKC has been successfully applied to the analysis of various pharmaceutical compounds. For instance, a MEKC method was developed for the determination of antipyrine in serum, demonstrating good linearity, precision, and recovery. nih.gov The method utilized a borate-sodium dodecyl sulfate (B86663) buffer at pH 8.2 and showed no interference from endogenous serum components. nih.gov The high theoretical plate number calculated for antipyrine indicates the high efficiency of the separation. nih.gov Such methodologies can be adapted for the analysis of "Antipyrine, 4-(9H-purin-6-ylamino)-", allowing for the separation of the main compound from its potential impurities, even if they are neutral and structurally similar.
Table 1: MEKC Method Parameters for Antipyrine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Capillary | 70-cm fused-silica | nih.gov |
| Buffer | pH 8.2 borate-sodium dodecyl sulfate | nih.gov |
| Concentration Range | 0.5 µg/mL to 25 µg/mL | nih.gov |
| Intra-day RSD | 0.7% to 5.2% | nih.gov |
| Inter-day RSD | 1.7% to 8.1% | nih.gov |
| Analytical Recovery | 78.2% to 105.0% | nih.gov |
| Theoretical Plates/m | 561,000 ± 79,000 | nih.gov |
Chiral Capillary Electrophoresis
Many pharmaceutical compounds are chiral, meaning they exist as enantiomers, which are non-superimposable mirror images. mdpi.com Although they have the same chemical formula, enantiomers can exhibit different pharmacological and toxicological properties. mdpi.com Therefore, the ability to separate and quantify enantiomers is of paramount importance in pharmaceutical analysis.
Chiral Capillary Electrophoresis is a powerful technique for enantiomeric separations. mdpi.comnih.gov This is achieved by adding a chiral selector to the background electrolyte. The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and thus their separation.
Commonly used chiral selectors in CE include cyclodextrins and their derivatives, crown ethers, and certain proteins. mdpi.comnih.gov The choice of the chiral selector and the optimization of experimental conditions, such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage, are critical for achieving successful enantioseparation. For "Antipyrine, 4-(9H-purin-6-ylamino)-", which may possess chiral centers, developing a chiral CE method would be essential for controlling its enantiomeric purity.
Microfluidic Platforms and Lab-on-a-Chip Devices for Miniaturized Analysis
In recent years, there has been a significant trend towards the miniaturization of analytical systems, leading to the development of microfluidic platforms and lab-on-a-chip (LOC) devices. psu.eduresearchgate.net These devices integrate multiple laboratory functions, such as sample preparation, separation, and detection, onto a single chip, typically a few square centimeters in size. rivm.nl
The advantages of using LOC devices for chemical analysis are numerous and include:
Reduced sample and reagent consumption: Microfluidic channels handle nanoliter to picoliter volumes of liquid. rivm.nl
Faster analysis times: The small dimensions lead to rapid diffusion and heat transfer, accelerating reaction and separation processes. rivm.nl
High throughput: Multiple analyses can be performed in parallel on a single chip.
Portability: The small size of the devices makes them suitable for point-of-care and in-situ analysis. psu.edu
Improved sensitivity and resolution: The well-controlled microenvironment can lead to enhanced analytical performance.
LOC devices can be fabricated from a variety of materials, including glass, silicon, and polymers like polydimethylsiloxane (B3030410) (PDMS). The choice of material depends on the specific application and the detection method employed.
For the analysis of "Antipyrine, 4-(9H-purin-6-ylamino)-" and other purine derivatives, LOC devices could be designed to perform various analytical tasks. psu.edu For example, a microfluidic chip could integrate a capillary electrophoresis separation channel with an electrochemical or optical detector for the rapid and sensitive determination of the compound and its impurities. The development of such devices holds great promise for the future of pharmaceutical analysis, enabling rapid and on-site quality control.
Environmental Chemical Transformation Pathways of Antipyrine, 4 9h Purin 6 Ylamino
Adsorption and Desorption Phenomena in Environmental Matrices (Focus on Chemical Interactions with Soil/Sediment Components)
There is no available data on the sorption behavior of Antipyrine (B355649), 4-(9H-purin-6-ylamino)- in soil or sediment.
Identification and Structural Elucidation of Chemical Transformation Products
Without degradation studies, no transformation products for this compound have been identified or characterized.
Theoretical Modeling of Environmental Fate and Persistence from a Chemical Perspective
No specific theoretical models predicting the environmental fate of Antipyrine, 4-(9H-purin-6-ylamino)- have been published.
Chemical Mechanisms of Degradation by Advanced Oxidation Processes (AOPs)
Extensive searches of scientific literature and chemical databases have revealed no specific studies on the chemical mechanisms of degradation of Antipyrine, 4-(9H-purin-6-ylamino)- by Advanced Oxidation Processes (AOPs). While research is available on the degradation of the parent compound, antipyrine, through various AOPs such as UV/H₂O₂, photo-Fenton, and ozonation, these findings cannot be directly extrapolated to its purine (B94841) derivative due to the significant structural differences.
The presence of the purine moiety is expected to substantially influence the reactivity of the molecule and its susceptibility to attack by reactive oxygen species generated during AOPs. The electron-rich purine ring system, with its multiple nitrogen atoms, would likely be a primary site for oxidation, leading to different degradation pathways and transformation products compared to unsubstituted antipyrine.
Further research is required to determine the specific chemical reactions, the role of different reactive species (e.g., hydroxyl radicals, sulfate (B86663) radicals), and the identity of the resulting transformation products when Antipyrine, 4-(9H-purin-6-ylamino)- is subjected to AOPs. Without such dedicated studies, a detailed and scientifically accurate account of its environmental chemical transformation pathways via these processes cannot be provided.
Future Research Directions and Unexplored Avenues for Antipyrine, 4 9h Purin 6 Ylamino Research
Exploration of Novel and Unconventional Synthetic Methodologies for Diversification
The future synthesis of Antipyrine (B355649), 4-(9H-purin-6-ylamino)- and its derivatives could move beyond traditional methods to embrace more innovative and efficient strategies. A primary area for exploration is the use of multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netunipr.it The development of MCRs for purine (B94841) and pyrimidine (B1678525) synthesis is an active area of research and could be adapted to construct the purine-antipyrine scaffold or to introduce a variety of substituents in a single, streamlined operation. researchgate.netunipr.it
Another promising avenue is the application of mechanochemical synthesis . These solvent-free or low-solvent methods, which use mechanical force (e.g., grinding or milling) to drive chemical reactions, are noted for their efficiency and eco-friendliness. researchgate.net Applying mechanochemistry to the synthesis of this compound could reduce waste and simplify purification processes. Furthermore, exploring photoredox catalysis could open new pathways for functionalization. This technique uses visible light to generate reactive radical intermediates under mild conditions, enabling C-C and C-N bond formations that are difficult to achieve with conventional methods. acs.org Such strategies have been successfully applied to the modification of nucleosides and could be invaluable for creating novel analogues of Antipyrine, 4-(9H-purin-6-ylamino)-. acs.org
Advanced Materials Science Applications (e.g., Organic Electronics, Sensors, Molecular Switches)
The unique electronic properties of the purine ring system suggest that Antipyrine, 4-(9H-purin-6-ylamino)- could be a valuable building block for advanced materials. rsc.orgosti.gov Research has shown that purine-based donor-acceptor chromophores can be designed for applications in organic electronics . rsc.orgosti.gov Depending on the conjugated system they are linked to, purines can act as either electron donors or acceptors. rsc.org This tunable electronic behavior is a critical feature for developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Future work could involve synthesizing polymers or small molecules incorporating the Antipyrine, 4-(9H-purin-6-ylamino)- moiety and investigating their photophysical and electronic properties. frontiersin.org
The ability of the purine core to interact with various molecules and ions also opens the door to applications in sensor technology . The compound could be functionalized and integrated into electrochemical or fluorescent sensor arrays for the detection of specific analytes. epfl.ch Moreover, the potential for conformational changes in the molecule upon external stimuli (e.g., light, pH, metal ion binding) could be harnessed to create molecular switches . The development of purine-cyclen conjugates that can complex with metal ions like Cu(II) demonstrates the feasibility of creating switchable systems based on the purine scaffold. mdpi.com
High-Throughput Screening for Chemical Reactivity Profiling and New Reaction Discovery
To fully understand the chemical potential of Antipyrine, 4-(9H-purin-6-ylamino)-, high-throughput screening (HTS) methodologies could be employed. discoveracs.org HTS allows for the rapid testing of a compound against a large library of reactants and catalysts, providing a comprehensive profile of its chemical reactivity. discoveracs.org This approach can accelerate the discovery of new reactions and optimal conditions for derivatization. For instance, an HTS campaign could be designed to explore a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to functionalize different positions on both the purine and antipyrine rings.
Furthermore, HTS can be used to assess the compound's potential to form reactive metabolites, which is a critical aspect of drug discovery. nih.gov Cell-based HTS assays, such as those monitoring glutathione (B108866) (GSH) consumption, can provide an early indication of the formation of electrophilic species that could lead to toxicity. nih.gov This reactivity data would be invaluable for guiding the design of safer and more effective derivatives for any potential therapeutic applications. The correlation of proton magnetic resonance chemical shifts with reactivity parameters has been studied for other substituted purines and could serve as a predictive tool in these screening efforts. acs.org
Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Property Prediction
ML models, particularly graph neural networks (GNNs), can learn complex structure-property relationships directly from molecular graphs, eliminating the need for manually engineered descriptors. dtu.dknih.govnih.gov These models can be trained to predict a wide range of properties, including electronic, optical, and biological activities, thus guiding synthetic efforts toward the most promising candidates. mdpi.com For instance, quantitative structure-activity relationship (QSAR) models have been successfully built for other purine derivatives to predict their activity as enzyme inhibitors, demonstrating a viable strategy for the rational design of new analogues based on the Antipyrine, 4-(9H-purin-6-ylamino)- scaffold. nih.gov
Fundamental Studies on Structure-Property Relationships Governing Chemical Behavior
Future research should involve the synthesis of a systematic library of derivatives with variations at key positions, such as the N9 position of the purine, the substituents on the phenyl ring of the antipyrine, and the linker connecting the two moieties. The characterization of these compounds using techniques like NMR, X-ray crystallography, and computational modeling would provide insights into how stereochemistry, electronic effects, and conformation influence properties like reactivity, photophysics, and biological activity. nih.gov These fundamental studies would establish clear design principles for tailoring the properties of Antipyrine, 4-(9H-purin-6-ylamino)- for specific applications. nih.gov
Development of Green and Sustainable Chemical Processes for Antipyrine, 4-(9H-purin-6-ylamino)- and its Derivatives
The principles of green and sustainable chemistry are increasingly important in chemical synthesis. Future research should focus on developing environmentally benign processes for the production of Antipyrine, 4-(9H-purin-6-ylamino)-. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the design of energy-efficient reaction conditions. nih.gov
For instance, the development of catalytic methods using earth-abundant metals or even biocatalytic processes could offer greener alternatives to traditional synthetic routes. nih.gov Solvent-free reaction conditions, such as the grindstone method reported for the synthesis of other N-arylsulfonylhydrazones, represent a promising approach to minimize waste. ontosight.aiosti.gov Furthermore, multicomponent syntheses, as mentioned earlier, are inherently more sustainable due to their high atom and step economy. acs.org By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more cost-effective and environmentally responsible. researchgate.net
Exploration of Novel Analytical Sensing Platforms based on Antipyrine, 4-(9H-purin-6-ylamino)-
The inherent properties of the purine and antipyrine moieties make this compound a promising candidate for the development of novel analytical sensors . The redox activity of the purine ring allows for its detection using electrochemical methods. nih.gov Electrochemical sensors based on modified electrodes have been developed for the sensitive detection of other purine derivatives and could be adapted for Antipyrine, 4-(9H-purin-6-ylamino)-. nih.govscispace.comresearchgate.net Future work could focus on immobilizing the compound or its derivatives onto electrode surfaces, potentially using nanomaterials like graphene or gold nanoparticles to enhance sensitivity and selectivity. nih.gov
In addition to electrochemistry, the fluorescent properties of purine analogues could be exploited. While the parent compound's fluorescence might be limited, derivatization could introduce or enhance emissive properties. Sensor arrays composed of multiple fluorescent dyes have been shown to differentiate between structurally similar purine derivatives based on characteristic fluorescence quenching patterns. epfl.ch A similar approach could be developed using Antipyrine, 4-(9H-purin-6-ylamino)- as a recognition element. These sensing platforms could find applications in clinical diagnostics, environmental monitoring, and quality control.
Multi-Scale Computational Modeling for Comprehensive Understanding of Chemical Systems
The advancement of computational chemistry has opened new avenues for the in-depth analysis of complex chemical structures, and Antipyrine, 4-(9H-purin-6-ylamino)- stands as a candidate ripe for such investigation. nih.gov The application of multi-scale computational modeling, a method that examines a system at different levels of resolution, from the quantum mechanical to the macroscopic, holds the potential to unlock a comprehensive understanding of this hybrid molecule's behavior and properties. acs.orgkuleuven.be This approach is particularly valuable for molecules like Antipyrine, 4-(9H-purin-6-ylamino)-, which combines the well-known antipyrine scaffold with a biologically significant purine moiety.
Future research should focus on a hierarchical modeling strategy. At the most fundamental level, quantum mechanical (QM) calculations, such as those performed using density functional theory (DFT), can elucidate the electronic structure, tautomeric stability, and reactivity of the molecule. nih.govnih.gov For instance, first-principles electronic structure calculations could definitively determine the most stable tautomeric form of the purine ring in the context of the entire molecule, a critical factor for its interaction with biological targets. nih.govnih.gov Such studies have been successfully applied to other purine derivatives to resolve structural ambiguities. nih.govnih.gov
Moving up in scale, molecular mechanics (MM) and molecular dynamics (MD) simulations can provide insights into the conformational landscape of Antipyrine, 4-(9H-purin-6-ylamino)- in different environments, such as in aqueous solution or when interacting with a biological macromolecule. uni.lu These simulations can predict how the molecule flexes and folds, which is crucial for understanding its potential binding modes to protein targets. By employing MD simulations, researchers can explore the dynamic nature of the molecule over time, from femtoseconds to milliseconds, revealing key physiological interactions at an atomic level. uni.lu
The integration of these different scales, through hybrid QM/MM methods, represents a powerful tool for future investigations. acs.org This approach allows for the most computationally intensive quantum mechanical calculations to be focused on the region of primary interest, such as the purine ring and its immediate interactions, while the rest of the system is modeled using less demanding molecular mechanics. acs.org This would be particularly useful in studying potential enzyme inhibition, for example, by modeling the active site of a kinase with QM accuracy while treating the surrounding protein and solvent with MM.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the computed molecular descriptors with biological activity. researchgate.net By building a predictive QSAR model based on a series of related purine-antipyrine analogs, it would be possible to design new derivatives with potentially enhanced activity. researchgate.net This computational screening can help prioritize synthetic efforts towards the most promising candidates.
The data derived from these multi-scale computational models can provide a detailed roadmap for experimental studies, guiding the synthesis of new derivatives and the design of biological assays. nih.govekb.eg The synergy between computational prediction and experimental validation will be paramount in fully exploring the therapeutic potential of Antipyrine, 4-(9H-purin-6-ylamino)- and its analogs.
Predicted Physicochemical Properties of Antipyrine, 4-(9H-purin-6-ylamino)-
| Property | Predicted Value |
|---|---|
| Molecular Formula | C16H15N7O |
| Monoisotopic Mass | 321.13382 Da |
| XlogP | 2.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(9H-purin-6-ylamino)antipyrine derivatives with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between antipyrine derivatives and purine analogs. For example:
- Reaction Conditions : Refluxing in n-butanol (n-BuOH) with stoichiometric equivalents of amine derivatives (e.g., 4-phenoxyaniline) for 12–24 hours under inert gas .
- Catalysts : Palladium-based catalysts (e.g., Pd(Ph₃)₄) enable Suzuki-Miyaura cross-coupling for aryl substitutions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:6) yields >90% purity .
- Yield Optimization : Pre-activation of intermediates (e.g., 6-chloro-purine derivatives) improves reactivity .
Q. Key Data :
| Compound | Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|
| Derivative 9 | 85 | 278 | 99.2% |
| Derivative 10 | 78 | 265–270 | 98.7% |
Q. Which spectroscopic techniques are critical for characterizing 4-(9H-purin-6-ylamino)antipyrine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and purine NH groups (δ 10.2–12.5 ppm). Anomalies in splitting patterns indicate steric hindrance or tautomerism .
- HR-MS : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
- FTIR : Detect C=N stretches (~1600 cm⁻¹) and NH bending (~1550 cm⁻¹) to verify Schiff base formation .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular H-bonding in β-aminoenones) .
Example : For compound 3p (C₁₆H₁₃F₃N₄O₂), HR-MS showed [M+H]⁺ at 351.1087 (calc. 351.1069), confirming Z-configuration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 4-(9H-purin-6-ylamino)antipyrine analogs?
Methodological Answer:
- Functional Group Variation : Systematically modify substituents (e.g., methoxy, trifluoromethyl) on the phenyl ring to assess impacts on binding affinity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CXCR4 or HIV-1 protease .
- Biological Assays : Use in vitro models (e.g., cardiomyogenesis screening) to correlate SAR with efficacy. For example, derivatives with phenoxy groups showed enhanced activity .
Contradiction Note : While bulky substituents improve target selectivity, they may reduce solubility, necessitating formulation optimization .
Q. What methodological considerations are critical when resolving contradictions in pharmacokinetic (PK) data for antipyrine derivatives?
Methodological Answer:
- Microdialysis Protocols : Use 2-minute sampling intervals to minimize dead volume effects in neuro-PK studies .
- Data Normalization : Simulate concentration-time curves (e.g., 4–20 min intervals) to account for inter-rat variability .
- Validation : Cross-check with LC-MS/MS to confirm antipyrine’s uniform distribution in total body water .
Key Insight : Antipyrine’s independence from hepatic blood flow makes it ideal for studying oxidative stress in exercise models, but its rapid metabolism requires stringent PK controls .
Q. How can researchers leverage antipyrine-derived Schiff bases to study coordination chemistry and therapeutic potential?
Methodological Answer:
- Ligand Synthesis : React 4-aminoantipyrine with aldehydes (e.g., 2,4-dihydroxybenzaldehyde) under solvent-free, organocatalytic conditions .
- Metal Complexation : Characterize Cu(II)/Fe(III) complexes using cyclic voltammetry to assess redox activity relevant to antioxidant applications .
- Biological Screening : Test complexes for antimicrobial activity via MIC assays against S. aureus or E. coli .
Q. What advanced analytical strategies address challenges in metabolic pathway analysis of antipyrine derivatives?
Methodological Answer:
- Stable Isotope Tracing : Use ¹³C-labeled antipyrine to track hepatic metabolism via LC-HRMS .
- Metabolomics Workflows : Extract metabolites from rat plasma (e.g., 4-carboxy derivatives) and annotate using databases like METLIN .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish phase I/II metabolites .
Key Finding : Antipyrine’s primary metabolite, 4-hydroxyantipyrine, correlates with CYP3A4 activity, but inter-individual variability requires cohort stratification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
